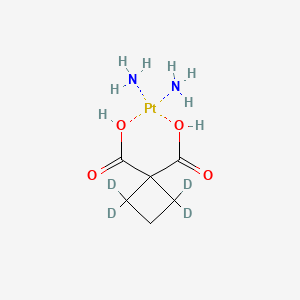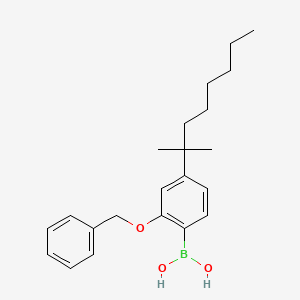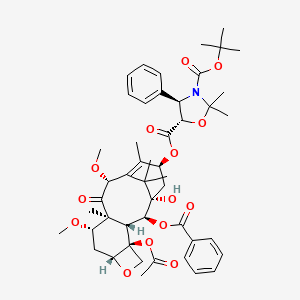
(4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2'S, 3'R)-Cabazitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel is a complex organic compound that has garnered significant interest in the fields of chemistry and medicine. This compound is a derivative of Cabazitaxel, a semi-synthetic derivative of the natural taxane, which is used as a chemotherapeutic agent. The unique structural features of this compound, including the presence of the tert-butoxycarbonyl group and the oxazolidine ring, contribute to its distinct chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of (4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Cabazitaxel: The final step involves coupling the synthesized intermediate with Cabazitaxel under specific reaction conditions to obtain the desired compound.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
(4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
(4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: As a derivative of Cabazitaxel, it is investigated for its potential use as a chemotherapeutic agent, particularly in the treatment of cancers resistant to other taxane-based therapies.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel involves its interaction with microtubules, similar to other taxane derivatives. The compound binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics inhibits cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the microtubule network and associated signaling pathways that regulate cell division and survival.
Vergleich Mit ähnlichen Verbindungen
(4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel can be compared with other similar compounds, such as:
Paclitaxel: Another taxane derivative used as a chemotherapeutic agent, but with different structural features and pharmacokinetic properties.
Docetaxel: A semi-synthetic taxane with a similar mechanism of action but different clinical applications and side effect profiles.
Ixabepilone: A microtubule-stabilizing agent with a different chemical structure but similar therapeutic uses in cancer treatment.
The uniqueness of (4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel lies in its specific structural modifications, which may confer distinct pharmacological properties and therapeutic advantages over other compounds.
Eigenschaften
Molekularformel |
C48H61NO14 |
|---|---|
Molekulargewicht |
876.0 g/mol |
IUPAC-Name |
5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4R,5S)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C48H61NO14/c1-26-30(59-41(53)36-34(28-19-15-13-16-20-28)49(45(8,9)62-36)42(54)63-43(3,4)5)24-48(55)39(60-40(52)29-21-17-14-18-22-29)37-46(10,38(51)35(57-12)33(26)44(48,6)7)31(56-11)23-32-47(37,25-58-32)61-27(2)50/h13-22,30-32,34-37,39,55H,23-25H2,1-12H3/t30-,31-,32+,34+,35+,36-,37-,39-,46+,47-,48+/m0/s1 |
InChI-Schlüssel |
WGEFOIHAXGTXJE-QRGNUUITSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]5[C@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[[4-[3-(Dimethylamino)-2-hydroxypropoxy]phenyl]amino]-5-nitro-4-pyrimidinyl]amino]-phenol Hydrochloride](/img/structure/B13842029.png)
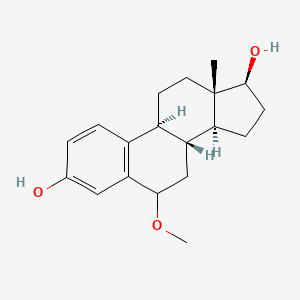
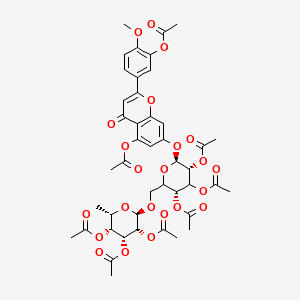

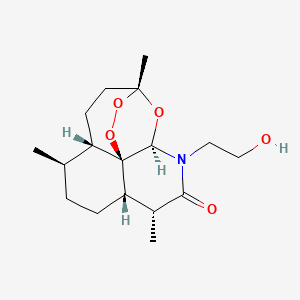

![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
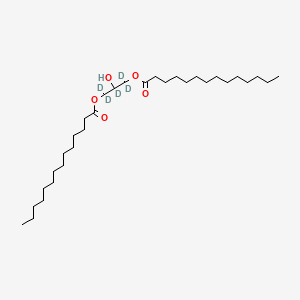
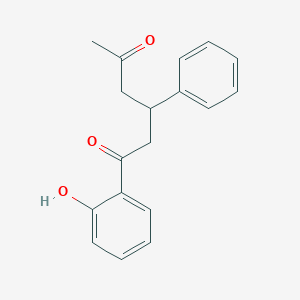
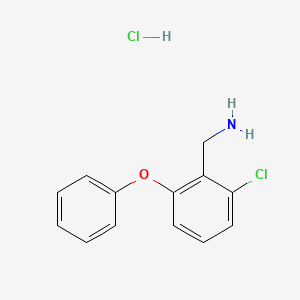
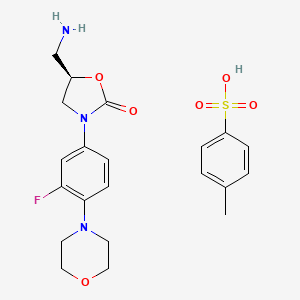
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
